

Allyl Propyl Disulfide: A Comparative Analysis of In Vivo and In Vitro Effects

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Compound of Interest

Compound Name: *Allyl propyl disulfide*

Cat. No.: *B1197967*

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Allyl propyl disulfide is an organosulfur compound found in onions and garlic, contributing to their characteristic aroma and flavor. While research into its specific biological effects is ongoing, significant insights can be drawn from comparative studies of structurally similar compounds, primarily diallyl disulfide (DADS) and dipropyl disulfide (DPDS). This guide provides a comparative analysis of the known in vivo and in vitro effects of these compounds to infer the potential bioactivity of **allyl propyl disulfide**, presenting available experimental data, detailed protocols, and visualizations of key signaling pathways.

Disclaimer: Direct comparative studies on the in vivo and in vitro effects of **allyl propyl disulfide** are limited. The following data is largely based on studies of its close structural analogs, diallyl disulfide (DADS) and dipropyl disulfide (DPDS), to provide a predictive overview. DADS contains two allyl groups, DPDS contains two propyl groups, and **allyl propyl disulfide** contains one of each. The presence of the allyl group is considered crucial for many of the observed biological activities.

Data Presentation: Quantitative Comparison of Bioactivities

The following tables summarize the available quantitative data from in vitro studies comparing the anticancer and anti-inflammatory effects of diallyl disulfide (DADS) and dipropyl disulfide (DPDS).

Table 1: In Vitro Anticancer Activity

Compound	Cell Line	Assay	Concentration	Effect	Reference
Diallyl Disulfide (DADS)	HCT-15 (Human Colon Cancer)	Growth Inhibition	Not Specified	More effective than DPDS	[1]
HCT-15 (Human Colon Cancer)	Apoptosis Induction	100 μ M	Induced apoptosis	[1]	
CCRF-CEM (Leukemia)	Growth Inhibition	10 μ mol/L	27% inhibition	[2]	
MOLT-4 (Leukemia)	Growth Inhibition	10 μ mol/L	21% inhibition	[2]	
MCF7 (Breast Cancer)	Growth Inhibition	10 μ mol/L	~15% inhibition	[2]	
Dipropyl Disulfide (DPDS)	HCT-15 (Human Colon Cancer)	Growth Inhibition	Not Specified	Less effective than DADS	[1]
HCT-15 (Human Colon Cancer)	Apoptosis Induction	100 μ M	Did not induce apoptosis	[1]	
CCRF-CEM (Leukemia)	Growth Inhibition	10 μ mol/L	27% inhibition	[2]	
MOLT-4 (Leukemia)	Growth Inhibition	10 μ mol/L	21% inhibition	[2]	
MCF7 (Breast Cancer)	Growth Inhibition	10 μ mol/L	~15% inhibition	[2]	

Table 2: In Vitro Anti-Inflammatory Activity in LPS-induced RAW 264.7 Macrophage Cells

Compound	Parameter	Concentration	Inhibition	Reference
Diallyl Disulfide (DADS)	Nitric Oxide (NO) Production	200 μ M	More potent than DPDS	[1]
500 μ M	More potent than DPDS	[1]		
Prostaglandin E2 (PGE2) Production	50-500 μ M	Dose-dependent inhibition	[1]	
Dipropyl Disulfide (DPDS)	Nitric Oxide (NO) Production	200 μ M	Less potent than DADS	[1]
500 μ M	Less potent than DADS	[1]		
Prostaglandin E2 (PGE2) Production	50-500 μ M	Dose-dependent inhibition	[1]	

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability.

1. Cell Culture and Seeding:

- Human cancer cell lines (e.g., HCT-15, MCF7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

- Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[3]

2. Compound Treatment:

- A stock solution of the test compound (e.g., **allyl propyl disulfide**, DADS, DPDS) is prepared in a suitable solvent like DMSO.[3]
- Serial dilutions of the compound are prepared in the culture medium to achieve the desired final concentrations.
- The old medium is removed from the wells, and 100 μ L of the medium containing the test compound is added to each well.
- Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

- After the incubation period, 10 μ L of MTT solution (5 mg/mL in PBS) is added to each well.
- The plate is incubated for another 4 hours at 37°C.
- The medium is then removed, and 100 μ L of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.[3]
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

- The percentage of cell viability is calculated relative to the control (untreated) cells.
- The half-maximal inhibitory concentration (IC₅₀) value can be determined from the dose-response curve.

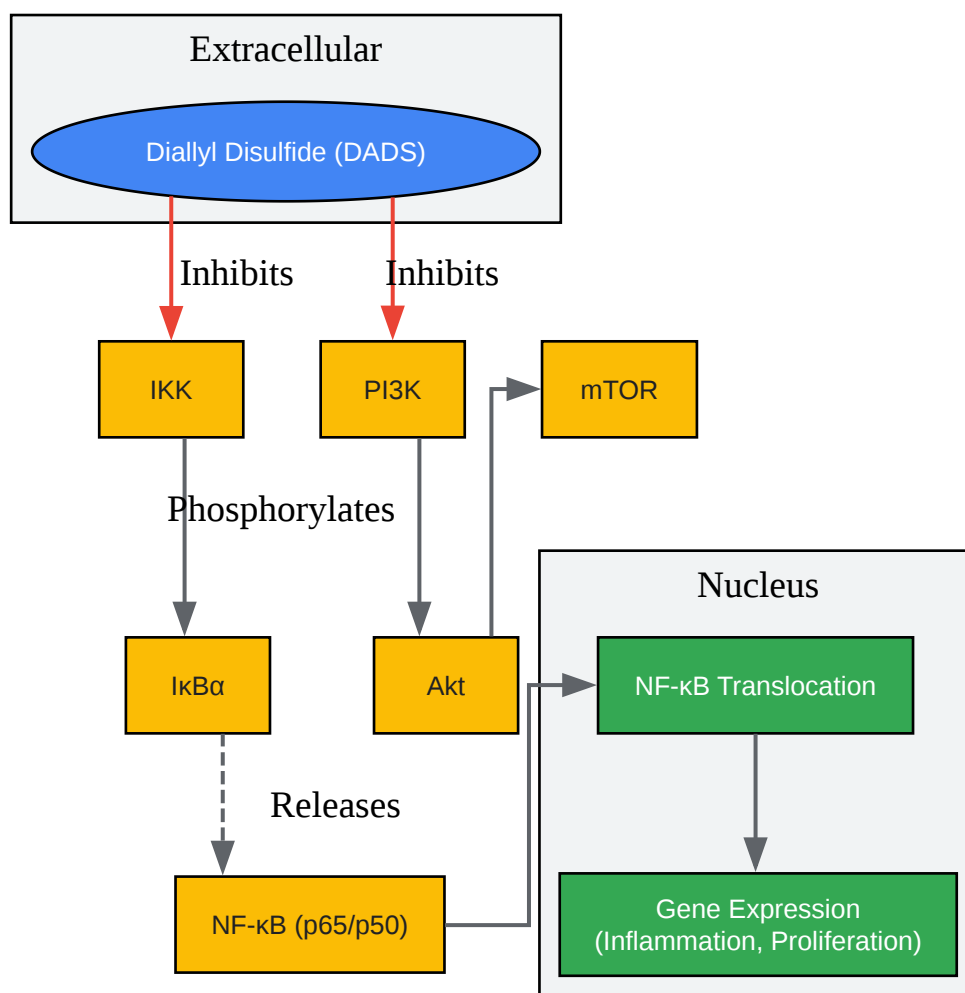
Signaling Pathways and Visualizations

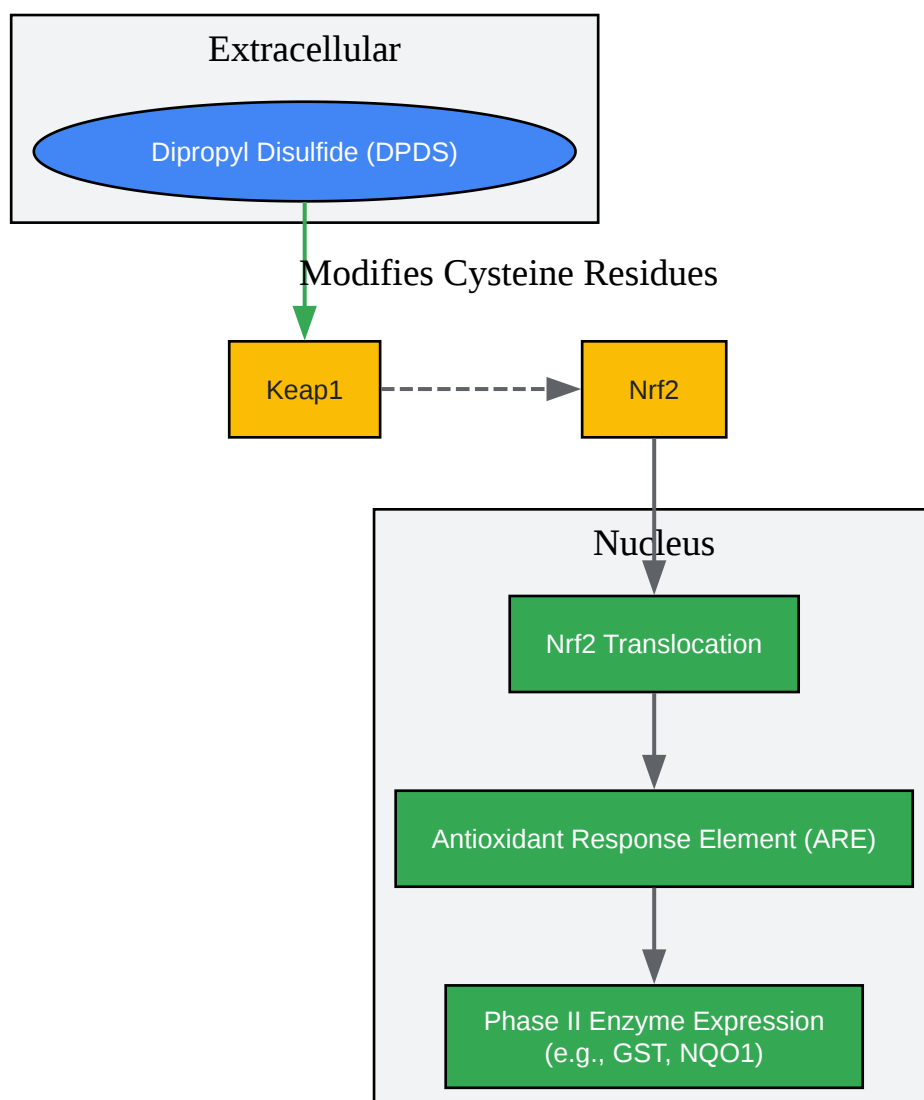
Organosulfur compounds exert their effects by modulating various intracellular signaling pathways. The following diagrams, created using the DOT language, illustrate the key

pathways influenced by DADS and the hypothesized pathway for DPDS.

Diallyl Disulfide (DADS) Modulated Signaling Pathways

DADS has been shown to impact critical pathways involved in inflammation, cell survival, and apoptosis.





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